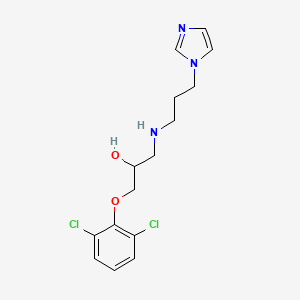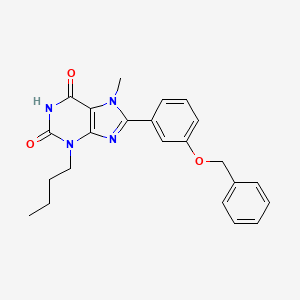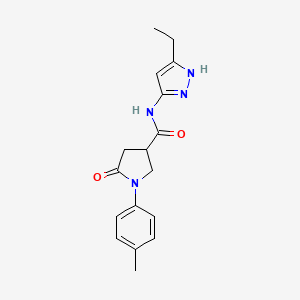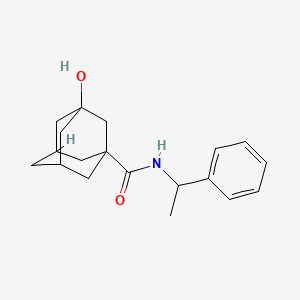![molecular formula C18H20N2O4 B7534955 2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide is a chemical compound with the molecular formula C18H21N2O4. It is a derivative of N-(2-hydroxy-5-methylphenyl) benzamide and is also known as HMBA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of HMBA in cancer cells involves the activation of various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway. HMBA also induces the expression of genes involved in cell differentiation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HMBA also increases the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMBA has several advantages for lab experiments, including its ability to induce differentiation in cancer cells and its potential as a therapeutic agent. However, HMBA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on HMBA, including its potential as a therapeutic agent for various types of cancer. Further studies are needed to understand the mechanism of action of HMBA and its effects on different signaling pathways. Additionally, research is needed to optimize the synthesis and formulation of HMBA for clinical use. Finally, studies are needed to investigate the potential applications of HMBA in other fields, such as agriculture and environmental science.
In conclusion, HMBA is a chemical compound with potential applications in various fields, including cancer research. Its ability to induce differentiation in cancer cells and inhibit their growth makes it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of HMBA and its potential applications in different fields.
Métodos De Síntesis
The synthesis of HMBA involves the reaction of N-(2-hydroxy-5-methylphenyl) benzamide with 2-methoxypropanoic anhydride in the presence of a catalyst. The reaction results in the formation of HMBA as a white solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
HMBA has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in leukemia cells, leading to their maturation and subsequent death. HMBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-8-16(21)15(9-11)18(23)20-14-6-4-5-13(10-14)19-17(22)12(2)24-3/h4-10,12,21H,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYJYGYYFTXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methoxymethyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7534873.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)
![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)



![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)


![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)